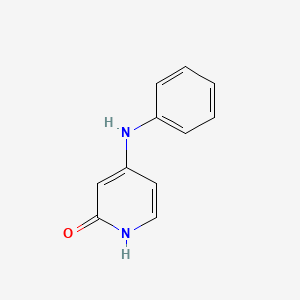

4-(phenylamino)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anilino-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-10(6-7-12-11)13-9-4-2-1-3-5-9/h1-8H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNDJGLKSAHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Phenylamino Pyridin 2 1h One and Its Derivatives

Direct Synthesis Approaches for 4-(Phenylamino)pyridin-2(1H)-one

The direct construction of the this compound core can be achieved through several strategic pathways, including condensation reactions, multi-component reactions, and methods involving intermediate cyclization.

Condensation Reactions in Pyridin-2(1H)-one Formation

Condensation reactions represent a fundamental approach to the synthesis of the pyridin-2(1H)-one ring system. A notable example involves the cyclocondensation of a β-dicarbonyl compound, an aldehyde, and an amine. For instance, the reaction of dimedone, 4-methoxybenzylidene malononitrile (B47326), and aniline (B41778) in the presence of a catalytic amount of piperidine (B6355638) in refluxing ethanol (B145695) has been utilized to produce 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile. scialert.net While this example yields a more complex quinoline (B57606) derivative, the underlying principle of condensing multiple components to form a pyridine-related structure is a cornerstone of this synthetic strategy.

Another approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines derived from ethyl acetoacetate. This reaction leads to the formation of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov Subsequent chemical transformations can then yield the desired pyridin-2(1H)-one core.

Multi-component Reactions for Pyridine (B92270) Ring Construction

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex heterocyclic scaffolds like this compound and its derivatives. bohrium.commdpi.com These reactions involve the one-pot combination of three or more starting materials to form a final product that incorporates substantial portions of all the initial reactants.

A three-component, catalyst-free strategy has been developed for the synthesis of related 4-aminopyridin-2(1H)-one derivatives. bohrium.com In a specific application, a domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water has been established. bohrium.com One study optimized a model reaction involving 6-methyl-1-phenyl-4-(phenylamino)pyridin-2(1H)-one, benzaldehyde, and 1H-indene-1,3(2H)-dione under catalyst-free conditions at 80 °C in water with microwave irradiation. bohrium.com This green chemistry approach offers advantages such as short reaction times (20-30 minutes) and ease of product separation. bohrium.com

Another MCR approach for synthesizing related 4-substituted aminopyrido[2,3-d]pyrimidines involves the reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions, highlighting the versatility of MCRs in generating diverse heterocyclic structures. mdpi.com

The general procedure for a three-component synthesis of indeno[1,2-b] bohrium.commdpi.comnaphthyridine-1,10(2H)-dione derivatives, which utilizes a 4-aminopyridin-2(1H)-one core, involves mixing the 4-aminopyridinone, an aldehyde, and 1H-indene-1,3(2H)-dione in water and irradiating the mixture at 80 °C. bohrium.com

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product Type | Reference |

| 4-Aminopyridin-2(1H)-one | Aldehyde | 1H-Indene-1,3(2H)-dione | Water, 80°C, Microwave | Indeno[1,2-b] bohrium.commdpi.comnaphthyridine-1,10(2H)-dione derivative | bohrium.com |

| 2-Aminopyridine (B139424) | Triethyl orthoformate | Primary amine | Solvent-free, 100°C | 4-Substituted aminopyrido[2,3-d]pyrimidine | mdpi.com |

Synthesis via Intermediate Cyclization Pathways

The formation of the this compound scaffold often proceeds through a key intramolecular cyclization step. For example, the reaction of N-cyanoacetohydrazide with 2,2-dicyanoethene-1,1-bis(ethylthiolate) in the presence of potassium hydroxide (B78521) in dioxane at room temperature leads to the formation of N-amino-4-(ethylthio)-pyridin-2-one. researchgate.net This reaction proceeds via an initial Michael addition followed by an intramolecular cyclization.

In another example, the synthesis of fully substituted pyridin-2(1H)-ones was achieved through a tandem Knoevenagel condensation of 1-acetyl-1-carbamoyl cyclopropanes and malononitrile with piperidine, followed by ring-opening of the cyclopropane (B1198618) and subsequent intramolecular cyclization. lnu.edu.cn The proposed mechanism involves the formation of an allene-type imino intermediate which then cyclizes to form the pyridin-2(1H)-one ring. lnu.edu.cn

Synthesis of Structural Analogues and Substituted Derivatives

The therapeutic potential of this compound can be fine-tuned by introducing various substituents on both the pyridin-2(1H)-one core and the phenylamino (B1219803) moiety.

Exploration of Substitution Patterns on the Pyridin-2(1H)-one Core

A variety of substitution patterns on the pyridin-2(1H)-one core have been explored to modulate the properties of the parent compound. For instance, the synthesis of 4,6-disubstituted pyridin-2(1H)-ones has been reported as inhibitors of soluble epoxide hydrolase. brieflands.com The synthesis of these analogs often starts from precursors that already contain the desired substituents or allows for their introduction at a later stage.

One strategy involves the use of substituted starting materials in multi-component reactions. For example, a study on the synthesis of indeno[1,2-b] bohrium.commdpi.comnaphthyridine-1,10(2H)-dione derivatives found that different substituents on the starting 4-aminopyridin-2(1H)-ones were well-tolerated in the reaction. bohrium.com This allows for the generation of a library of compounds with diverse substitution patterns on the pyridinone ring.

Furthermore, the synthesis of a 3-aminopyridin-2-one-based fragment library was achieved starting from 5-bromo-2-methoxypyridin-3-amine. nih.gov A variety of aromatic and heteroaromatic groups were introduced at the C5-position via Suzuki cross-coupling reactions, demonstrating a powerful method for diversifying the pyridinone core. nih.gov

| Starting Material | Reagent | Reaction Type | Position of Substitution | Reference |

| 5-Bromo-2-methoxypyridin-3-amine | Aryl/Heteroaryl boronic acid | Suzuki cross-coupling | C5 | nih.gov |

Modifications to the Phenylamino Moiety

Modifying the phenylamino group is a common strategy to explore the structure-activity relationship of this compound derivatives. This is typically achieved by using substituted anilines in the synthetic sequence.

In the synthesis of 4-(phenylamino)thieno[2,3-b]pyridine derivatives, nucleophilic displacement of a chlorine atom by various aromatic amines was accomplished by heating an equimolar mixture of the appropriate aniline and the chloro-substituted precursor at 140 °C without a solvent. semanticscholar.org This method allows for the introduction of a wide range of substituted phenylamino groups.

Similarly, the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones involves the reaction of anthranilonitriles with phenyl isoselenocyanates. uzh.ch By using substituted phenyl isoselenocyanates, derivatives with modified phenylamino moieties can be prepared.

A study on the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives demonstrated that fusing ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with appropriately substituted anilines in DMF under reflux yielded the desired products with various substituents on the phenylamino ring. researchgate.net

The reaction of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives was achieved via one-pot multicomponent condensation reactions of different aromatic aldehydes with malononitrile and various primary amines, including substituted anilines. scispace.com

| Precursor | Reagent | Conditions | Product Type | Reference |

| Chloro-substituted thieno[2,3-b]pyridine (B153569) | Substituted aniline | 140°C, neat | 4-(Substituted-phenylamino)thieno[2,3-b]pyridine | semanticscholar.org |

| Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Substituted aniline | DMF, reflux | Ethyl 4-(substituted-phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | researchgate.net |

| Aromatic aldehyde, malononitrile | Substituted primary amine | One-pot, solvent-free or with Lewis acid | 2-Amino-4-aryl-6-(substituted-amino)pyridine-3,5-dicarbonitrile | scispace.com |

Fusion Strategies for Novel Pyridine Ring Systems

The fusion of a pyridine ring with other heterocyclic systems is a common strategy to create novel molecular scaffolds with enhanced biological properties. researchgate.netias.ac.in This approach often leads to rigid, planar structures that can interact more effectively with biological targets. ias.ac.in The resulting fused systems, such as pyrazolopyridines, may exhibit synergistic effects from the combined moieties. researchgate.net

One approach involves the reaction of pre-functionalized pyridine rings with other reagents to construct the fused system. ias.ac.in For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the fusion of a pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline. rsc.org Another method describes the synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives starting from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which is fused with appropriate substituted anilines. researchgate.net

Furthermore, multicomponent reactions (MCRs) are effective for constructing complex fused pyridine systems in a single step. researchgate.net For example, new styryl-linked pyridine derivatives fused with pyrazole (B372694) have been synthesized through a one-pot reaction of α,β-unsaturated aldehyde, cyclic-1,3-diketone, and 5-aminopyrazole. researchgate.net

A novel strategy, termed "atom-mutual-embedding," has been developed to fuse four 5-membered aromatic rings into a 6/6/6/6-membered framework, broadening the range of accessible polycyclic architectures. acs.org

Regioselective Synthetic Pathways

Regioselectivity, the control of the position of chemical bond formation, is a critical aspect of synthesizing substituted pyridines. The inherent reactivity of the pyridine ring, which is prone to nucleophilic substitution at the C-2 and C-4 positions, influences the regiochemical outcome of reactions. nih.gov

Several strategies have been developed to achieve regioselective synthesis. One approach utilizes a maleate-derived blocking group for pyridines, which allows for selective Minisci-type decarboxylative alkylation at the C-4 position. nih.gov This method provides a straightforward route to C4-alkylated pyridines, which can then be further functionalized at the C-2 position. nih.gov

Tandem reactions are also employed to achieve regioselective synthesis. For example, the reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins can lead to the regioselective formation of cycloalkane-fused pyrazolo[4,3-e]pyridines. researchgate.net Similarly, a one-pot, three-component condensation of benzaldehydes, indandione, and 3-amino-5-methylpyrazole (B16524) can produce 4-aryl-4,10-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-ones with high regioselectivity. tandfonline.com

The choice of starting materials and reaction conditions plays a crucial role in directing the regioselectivity. For instance, the synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives was achieved with an efficient and regioselective synthetic route. researchgate.net

Advanced Synthetic Techniques

Modern synthetic chemistry has embraced advanced techniques to improve efficiency, reduce reaction times, and enhance yields in the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govchim.it This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives.

For example, a catalyst-free protocol for synthesizing indeno[1,2-b] researchgate.netrsc.orgnaphthyridine-1,10(2H)-dione derivatives from 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water was established using microwave irradiation. bohrium.com This method offers green features such as the use of water as a solvent and short reaction times (20–30 minutes). bohrium.com

In another example, the synthesis of 2-aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles from 5-aryl(hetaryl)tetrazoles and phenyl isothiocyanate was significantly accelerated by microwave irradiation, reducing the reaction time by a factor of four compared to conventional heating. researchgate.net Microwave-assisted synthesis has also been employed in multicomponent reactions to produce quinazoline (B50416) derivatives and 1,4-dihydropyridines in high yields and short reaction times. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Indeno[1,2-b] researchgate.netrsc.orgnaphthyridine-1,10(2H)-dione derivatives | Conventional heating | Lower yields, longer reaction times | Water, 80 °C, 20-30 min | Good to excellent | bohrium.com |

| 2-Aryl(hetaryl)-5-phenylamino-1,3,4-thiadiazoles | Heating at 170°C for 2h | 0% (for pyridin-2-yl derivative) | 170°C, 70W, 0.5h | 50% (for pyridin-2-yl derivative) | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivatives | Conventional heating | Lower yields | Acetic acid | Higher yields | nih.gov |

Solvent-Free Reaction Conditions

Solvent-free reactions, or solid-state reactions, offer significant environmental and economic advantages by eliminating the need for organic solvents. sci-hub.semdpi.com These reactions are often simpler to perform, require less purification, and can lead to higher yields.

An efficient, one-pot, three-component synthesis of alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates has been developed under solvent-free conditions using aluminized polyborate as a reusable catalyst. sci-hub.se Similarly, a three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been achieved by heating equimolar mixtures of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide under solvent-free conditions. mdpi.com

The synthesis of α-aminophosphonates has also been accomplished through a solvent-free, three-component reaction of an aldehyde, an amine, and dialkylphosphite catalyzed by cellulose-SO3H. arabjchem.org Furthermore, novel 2-[phenyl (pyridine-2-ylamino) methyl] phenol (B47542) derivatives have been synthesized in good to high yields by reacting 2-aminopyridine and benzaldehydes with phenols at 80°C without any solvent. nih.gov

Table 2: Examples of Solvent-Free Syntheses

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkyl 1,2,6-trisubstituted-4-[(hetero)arylamino]-1,2,5,6-tetrahydropyridine-3-carboxylates | Aromatic aldehyde, amine, β-ketoester | Aluminized polyborate, room temperature | High | sci-hub.se |

| 2,4,5-Trisubstituted-1H-pyrrol-3-ol-type compounds | Alkyl 2-aminoesters, 1,3-dicarbonyl compounds | Potassium hydroxide (0.1 eq.), heating | 45%-81% | mdpi.com |

| α-Aminophosphonates | Aldehyde, amine, dialkylphosphite | Cellulose-SO3H, room temperature | Good | arabjchem.org |

| 2-[Phenyl (pyridine-2-ylamino) methyl] phenols | 2-Aminopyridine, benzaldehydes, phenols | 80°C | 40%-97% | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Strategies for Derivatization

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. colab.wsthieme-connect.de These methods are crucial for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

While palladium-catalyzed C-N cross-coupling reactions are widely used for synthesizing anilines and their derivatives, there is growing interest in developing transition-metal-free alternatives. colab.ws However, transition metals like iron have been used in cross-electrophile coupling for the formation of all-carbon quaternary centers, a challenging transformation in traditional cross-coupling. princeton.edu

The derivatization of the this compound scaffold can be achieved through various cross-coupling strategies to introduce a wide range of substituents, thereby modulating the compound's biological activity. For instance, the synthesis of 4-(phenylamino)thieno[2,3-b]pyridine derivatives highlights the use of such strategies in creating complex heterocyclic systems. researchgate.netsemanticscholar.org

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR spectroscopy of 4-(benzylamino)pyridin-2(1H)-one, a close analog of 4-(phenylamino)pyridin-2(1H)-one, reveals characteristic signals for the aromatic and pyridinone protons. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet between δ 7.26 and 7.31 ppm. The protons on the pyridinone ring are observed as singlets at approximately δ 6.15 ppm (H3) and δ 6.57 ppm (H5). The methylene (B1212753) protons of the benzyl group exhibit a singlet at around δ 4.42 ppm. The coupling patterns, such as the doublet and triplet observed for the benzyl protons, provide information about the adjacent protons, aiding in the assignment of the chemical structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Aromatic H (benzyl) | 7.31 | d | 7.2 | |

| Aromatic H (benzyl) | 7.26 | t | 7.0 | |

| Pyridinone H5 | 6.57 | s | - | |

| Pyridinone H3 | 6.15 | s | - | |

| Benzyl CH₂ | 4.42 | s | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-(benzylamino)pyridin-2(1H)-one, the carbonyl carbon (C2) of the pyridinone ring is typically the most deshielded, appearing at approximately δ 165.1 ppm. The C6 carbon resonates at around δ 153.0 ppm, while the carbon attached to the amino group (C4) is found at about δ 138.9 ppm. The carbons of the benzyl aromatic ring are observed in the range of δ 127.2–128.5 ppm. libretexts.org

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (C=O) | 165.1 | |

| C6 | 153.0 | |

| C4–N | 138.9 | |

| Benzyl Aromatic Carbons | 127.2–128.5 |

Advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures and for studying their conformational dynamics.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.eduyoutube.com For a molecule like this compound, COSY would show correlations between adjacent protons on the phenyl ring and between coupled protons on the pyridinone ring, if any.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.eduresearchgate.netemerypharma.com This is a powerful tool for assigning carbon signals based on the assignments of their attached protons. For instance, the signals for the C3-H3 and C5-H5 pairs in the pyridinone ring would be identified.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded or coupled. researchgate.net This is particularly useful for determining the three-dimensional structure and conformation of a molecule in solution. For example, NOESY could reveal through-space interactions between the protons of the phenyl ring and the pyridinone ring, providing insights into the dihedral angle between these two moieties.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 4-(benzylamino)pyridin-2(1H)-one, the IR spectrum shows a broad N-H stretching band around 3180 cm⁻¹, which is characteristic of the amino group. A strong absorption at 1655 cm⁻¹ corresponds to the C=O stretching vibration of the lactam group in the pyridinone ring. The presence of aromatic C=C stretching vibrations is indicated by a band at 1590 cm⁻¹. The absence of a sharp O-H stretching band above 3200 cm⁻¹ confirms that the lactam tautomer is the predominant form in the solid state. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to further characterize the vibrational modes of the aromatic rings and the pyridinone core. scispace.comresearchgate.netamericanpharmaceuticalreview.com

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| N–H Stretch | 3180 | |

| C=O Stretch (Lactam) | 1655 | |

| C=C Stretch (Aromatic) | 1590 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 4-(benzylamino)pyridin-2(1H)-one, Electrospray Ionization (ESI) mass spectrometry shows a protonated molecular ion [M+H]⁺ at an m/z of 201.10, which is consistent with its calculated molecular weight of 200.24 g/mol .

The fragmentation of N-phenyl substituted nitrogen heterocycles often involves characteristic losses. For instance, cleavage of the phenyl group can lead to a fragment ion at m/z 77. nih.gov Rupture of the bond between the phenylamino (B1219803) substituent and the heterocyclic ring can also occur. nih.gov The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound and to distinguish it from its isomers. nih.govlibretexts.org

| Ion | m/z | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | 201.10 | Protonated molecular ion of 4-(benzylamino)pyridin-2(1H)-one |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

The crystal structure of 4-(benzylamino)pyridin-2(1H)-one has been determined to be in the orthorhombic space group Pca2₁, with one molecule in the asymmetric unit. The pyridinone ring is nearly planar. A key structural feature is the dihedral angle between the benzyl group and the pyridinone plane, which is approximately 81.87°. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains along the b-axis.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | Pca2₁ | |

| N1–C2 Bond Length | 1.351 Å | |

| C2–O1 Bond Length | 1.241 Å | |

| C4–N2 (benzylamino) Bond Length | 1.391 Å | |

| Dihedral Angle (benzyl/pyridinone) | 81.87° | |

| N–H⋯O Hydrogen Bond | 2.89 Å |

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of bond lengths, bond angles, and torsional angles for this compound through single-crystal X-ray diffraction is not currently available in the public domain. However, structural characteristics can be inferred from computational studies and experimental data from closely related analogues.

Computational modeling, such as with Density Functional Theory (DFT), is a powerful tool for predicting the geometry of such molecules. researchgate.netresearchgate.net For similar compounds like 4-(phenylamino)thieno[2,3-d]pyridine, semi-empirical calculations predict that the most stable conformations feature a dihedral angle of approximately ±30° between the phenyl and the heterocyclic ring systems due to a balance of steric hindrance and electronic effects. researchgate.net

Table 1: Selected Geometric Parameters for the Analogue 4-(benzylamino)pyridin-2(1H)-one Data sourced from crystallographic analysis of a related compound to provide context.

| Parameter | Value (Å/°) |

| Bond Lengths (Å) | |

| N1–C2 | 1.351 |

| C2=O1 | 1.241 |

| C4–N2 (exocyclic) | 1.391 |

| Bond Angles (°) ** | |

| C4–N2–C8 (benzyl) | 123.5 |

| Torsional (Dihedral) Angles (°) ** | |

| Benzyl/Pyridinone Plane | 81.87 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The specific intermolecular interactions governing the crystal packing of this compound have not been experimentally determined. However, the molecular structure possesses key functional groups that strongly suggest the presence of characteristic non-covalent interactions.

Hydrogen Bonding: The molecule contains a secondary amine (N-H) group, which is a hydrogen bond donor, and a carbonyl group (C=O) on the pyridinone ring, which is a potent hydrogen bond acceptor. wikipedia.org Consequently, strong intermolecular N-H···O hydrogen bonds are expected to be a dominant feature in its crystal lattice. In the analogue 4-(benzylamino)pyridin-2(1H)-one , such interactions are observed with a hydrogen bond distance of 2.89 Å, linking the molecules into chains. In other related 2-aminopyridine (B139424) derivatives, dimer formation through N-H···N hydrogen bonds is also a common structural motif. frontiersin.org

Polymorphism and Co-crystallization Studies

Polymorphism: There are no published studies specifically identifying polymorphs of this compound. However, polymorphism—the ability of a compound to exist in more than one crystal form—is a well-documented phenomenon for conformationally flexible diarylamines. nih.gov

The structural isomer of its nicotinic acid analogue, 2-(phenylamino)nicotinic acid , is known to be highly polymorphic, with four distinct crystalline forms (α, β, γ, and δ) having been isolated. These polymorphs arise from differences in the dihedral angle between the two aromatic rings (conformational polymorphism) and exhibit varied hydrogen-bonding patterns. This known polymorphism in a very closely related molecule strongly suggests that this compound is also likely to exhibit polymorphic behavior under different crystallization conditions.

Co-crystallization: The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has not been specifically reported for this compound. sid.ir Nevertheless, the molecule is a prime candidate for co-crystal engineering. It possesses both hydrogen bond donor (N-H) and acceptor (C=O, pyridine (B92270) nitrogen) sites, which can form robust supramolecular synthons with suitable co-formers. nih.govsid.ir

Common strategies for forming co-crystals include solvent evaporation, slurry conversion, and grinding. mdpi.com Given the presence of the pyridine ring, co-formers containing carboxylic acid groups would be prime candidates for forming a stable acid-pyridine heterosynthon, a well-established interaction in co-crystal design. The exploration of co-crystallization could yield new solid forms of this compound with potentially modified physicochemical properties, such as solubility and stability.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govarxiv.org It provides valuable insights into molecular geometry, stability, and reactivity by calculating the electron density of a system. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, are chosen for their balance of accuracy and computational efficiency in studying drug-like molecules. nih.gov These studies are fundamental for predicting how 4-(phenylamino)pyridin-2(1H)-one will behave in chemical reactions.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. nsf.gov For this compound, this involves calculating the molecular wave function and energy at a starting geometry and iteratively searching for a new geometry with lower energy until the lowest possible energy configuration is found.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies, and second, to predict the molecule's infrared and Raman spectra. nsf.gov The computed vibrational frequencies can be compared with experimental data for structural validation. researchgate.net Calculations are often performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical, yet chemically reasonable, data based on DFT calculations for similar molecular structures.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| C2=O8 | 1.23 | N1-C2-C3 | 117.5 |

| N1-C2 | 1.40 | C2-N1-C6 | 124.0 |

| C4-N7 | 1.38 | C3-C4-C5 | 119.0 |

| N7-C1' | 1.41 | C4-N7-C1' | 128.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. youtube.comscribd.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comscribd.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For molecules similar to this compound, theoretical calculations have shown HOMO-LUMO energy gaps in the range of 3.1 to 3.2 eV. nih.gov

Table 2: Calculated FMO Energies for this compound (Theoretical) This table presents hypothetical data based on DFT calculations for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -2.85 |

| Energy Gap (ΔE) | 3.30 |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to illustrate the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. readthedocs.ioresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface using a color-coded scheme. wolfram.com

Regions of negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net For this compound, these regions are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms. In contrast, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net These blue areas would likely be found around the hydrogen atom attached to the phenylamino (B1219803) group and the hydrogen on the pyridinone ring nitrogen. Green areas represent regions of neutral potential. researchgate.net The MEP map provides a clear, three-dimensional guide to the molecule's reactive sites. readthedocs.io

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of bonding, electron delocalization, and intramolecular interactions. bibliotekanauki.pl It examines charge transfer and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. nih.govmaterialsciencejournal.org

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Theoretical) This table shows hypothetical but representative donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N7 | π(C4-C5) | 45.5 |

| LP(1) N7 | π(C1'-C2') | 38.2 |

| LP(2) O8 | π(N1-C2) | 25.1 |

| π(C5-C6) | π(C3-C4) | 20.8 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.orguva.nl By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes and the influence of the surrounding environment, such as a solvent. frontiersin.orgmdpi.com

For this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently occurring shapes (conformations) of the molecule in a solution. This is particularly useful for understanding the flexibility of the bond linking the phenyl and pyridinone rings. The simulations are governed by a force field, such as the General Amber Force Field (GAFF) or CHARMM, which defines the potential energy of the system. frontiersin.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solvent interactions affect its structure and dynamics, which is crucial for understanding its behavior in a biological or chemical system. arxiv.org

Quantum Chemical Calculations for Thermodynamic Parameters

Quantum chemical calculations, particularly those derived from vibrational frequency analysis, can be used to determine various thermodynamic properties of a molecule. dtu.dk Based on the principles of statistical mechanics, parameters such as heat capacity (Cv), entropy (S), and enthalpy (H) can be calculated at different temperatures. researchgate.netresearchgate.net

These calculations provide a theoretical foundation for understanding the molecule's stability and energy at a macroscopic level. For instance, the calculated Gibbs free energy (G) can predict the spontaneity of reactions involving this compound. This information is valuable for predicting how the molecule will behave under different thermal conditions.

Table 4: Calculated Thermodynamic Parameters for this compound at 298.15 K (Theoretical) This table presents hypothetical thermodynamic data derived from quantum chemical computations.

| Parameter | Value |

|---|---|

| Zero-point Energy (kcal/mol) | 125.6 |

| Entropy (S) (cal/mol·K) | 95.8 |

| Heat Capacity (Cv) (cal/mol·K) | 48.2 |

| Enthalpy (H) (kcal/mol) | 135.4 |

In Silico Mechanistic Studies of Reactions and Transformations

Computational and theoretical chemistry have emerged as powerful tools to elucidate the intricate mechanisms of chemical reactions and transformations. For the this compound scaffold and its derivatives, in silico studies have primarily focused on understanding the fundamental aspects of their reactivity, such as tautomerism and site-selectivity in functionalization reactions, rather than detailed mechanistic pathways for a broad range of transformations.

Detailed research into the reaction mechanisms of this compound itself is not extensively available in the public domain. However, computational studies on the broader class of 2-pyridones offer significant insights into the plausible reactivity and transformation pathways of this compound. These theoretical investigations help in predicting the behavior of the molecule and in designing synthetic strategies.

Tautomerism:

A fundamental transformation of 2-pyridone derivatives is the tautomerization between the lactam (pyridin-2(1H)-one) and lactim (2-hydroxypyridine) forms. The position of this equilibrium is crucial as it dictates the aromaticity, reactivity, and potential biological activity of the molecule. Computational investigations, often employing Density Functional Theory (DFT), have been instrumental in understanding the factors governing this tautomeric preference.

A computational study at the BHandHLYP/6-311+G(d,p) level of theory on the gas-phase tautomerism of 2-pyridones has shown a slight prevalence of the lactim form. nih.gov The study further revealed that in the case of 2-pyridone, the lactim form is favored by orbital and electrostatic interactions, though it is disfavored by Pauli repulsion. nih.gov The gain in aromaticity is a significant driving force in these tautomeric transformations. nih.gov Another ab initio study also concluded that 2-pyridone is slightly more stable than its 2-hydroxypyridine (B17775) tautomer in the gas phase. wayne.edu

The position of the tautomeric equilibrium can be influenced by various factors, including substituent effects and the polarity of the medium. nih.gov For instance, an increase in medium polarity tends to favor the lactam population. nih.gov Computational models allow for the systematic investigation of these effects, providing a deeper understanding of the tautomeric behavior of substituted 2-pyridones like this compound.

| Tautomeric System | Computational Method | Calculated Energy Difference (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| 2-Pyridone / 2-Hydroxypyridine | ab initio | 0.3 | 2-Pyridone |

| 4-Pyridone / 4-Hydroxypyridine | ab initio | -2.4 | 4-Hydroxypyridine |

Reactivity and Site-Selectivity:

The 2-pyridone ring possesses multiple potential sites for chemical reactions. Computational studies have been employed to understand the inherent reactivity of the different positions on the ring. The resonance structures of 2-pyridone indicate that the C3 and C5 positions are more electron-rich, making them more susceptible to electrophilic attack. rsc.org Conversely, the C4 and C6 positions are more electron-deficient and are thus more favorable sites for nucleophilic attack. rsc.org

In the context of C-H functionalization, which is a powerful strategy for the synthesis of substituted 2-pyridones, computational studies have provided mechanistic insights. For instance, in a nickel-catalyzed C6-alkenylation of a 2-pyridone, an initially proposed mechanism involved the oxidative addition of the C6 C-H bond to a Ni(0) species. rsc.org However, subsequent DFT calculations suggested that a ligand-to-ligand hydrogen transfer mechanism, which avoids the formation of a Ni-H intermediate, is more likely. rsc.org These computational findings are crucial for understanding and optimizing catalytic cycles for the selective functionalization of the 2-pyridone core.

While these in silico studies have been conducted on model 2-pyridone systems, the principles of reactivity and the mechanistic possibilities they uncover are broadly applicable to derivatives such as this compound. Future computational work focusing specifically on this compound will be invaluable for elucidating its detailed reaction mechanisms and for guiding the synthesis of new derivatives with desired properties.

Reactivity and Reaction Mechanisms of 4 Phenylamino Pyridin 2 1h One

Tautomeric Equilibria and their Influence on Reactivity

The structure of 4-(phenylamino)pyridin-2(1H)-one allows for the existence of several tautomeric forms. Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of this compound, the main tautomeric equilibrium involves the pyridin-2(1H)-one ring, which can exist in both lactam and lactim forms.

Theoretical studies, often employing density functional theory (DFT), have been instrumental in evaluating the relative stabilities of these tautomers. mdpi.comresearchgate.net Calculations have shown that for similar systems, the enaminone tautomer is generally the most stable form. mdpi.com The position of the equilibrium can be influenced by factors such as the solvent and the presence of substituents on the phenyl ring. acs.orgbohrium.com This tautomerism significantly impacts the molecule's reactivity, as the different forms present distinct reactive sites. For instance, the lactam form possesses a nucleophilic nitrogen within the ring, while the lactim form has a more acidic proton on the hydroxyl group.

| Tautomeric Form | Key Structural Feature | Influence on Reactivity |

|---|---|---|

| Pyridin-2(1H)-one (Lactam) | C=O group and N-H bond | The nitrogen atom can act as a nucleophile. The carbonyl group can undergo reactions typical of ketones. |

| 2-Hydroxypyridine (B17775) (Lactim) | C=N bond and O-H group | The hydroxyl group can act as a proton donor and is a site for electrophilic attack. The ring nitrogen is more basic. |

| Imino Form | Exocyclic C=N bond | The imine nitrogen can be protonated or participate in reactions as a nucleophile. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comleah4sci.com The pyridinone ring, being electron-rich, is generally susceptible to electrophilic attack. However, the phenylamino (B1219803) substituent and the pyridinone nitrogen introduce complexity to the regioselectivity of these reactions.

The phenylamino group is an activating group and directs electrophiles to the ortho and para positions of the phenyl ring. Conversely, the pyridine (B92270) nitrogen is an electron-withdrawing group, which deactivates the pyridinone ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com The outcome of an EAS reaction on this compound will therefore depend on the specific electrophile and reaction conditions, which can favor substitution on either the phenyl ring or the pyridinone ring. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comleah4sci.comlibretexts.org For instance, nitration is typically achieved using a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.org

Nucleophilic Aromatic Substitution Reactions on the Pyridinone Ring

Nucleophilic aromatic substitution (SNAr) on the pyridinone ring is another important reaction pathway. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles, particularly at the C2 and C4 positions. stackexchange.com This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.com

A common example of an SNAr reaction is the displacement of a leaving group, such as a halide, at the C4 position by a nucleophile. nih.govtandfonline.com For instance, the chloro group in a related 4-chloropyridine (B1293800) derivative can be readily displaced by various amines to furnish the corresponding 4-amino-substituted pyridines. researchgate.netresearchgate.net The efficiency of these reactions can often be enhanced by using a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Reactions at the Phenylamino Moiety

The phenylamino group in this compound can undergo a variety of reactions. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It can be acylated, for example, by reacting with acyl chlorides or anhydrides in the presence of a base. clockss.org

Furthermore, the N-H bond can participate in condensation reactions. For instance, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives. nih.govresearchgate.net The phenyl ring of the phenylamino group can also undergo electrophilic substitution reactions as mentioned earlier.

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org The pyridinone ring in this compound can participate as a component in certain cycloaddition reactions. One notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the pyridinone can act as the diene component. mdpi.com

Another important class of cycloaddition is the 1,3-dipolar cycloaddition. mdpi.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While direct examples involving this compound are not extensively documented, related pyridinone derivatives have been shown to participate in such reactions. rsc.org For instance, pyridinium (B92312) ylides can act as 1,3-dipoles and react with various alkenes.

Oxidation and Reduction Processes

The concept of oxidation and reduction in organic chemistry revolves around the change in the number of carbon-hydrogen and carbon-heteroatom bonds. masterorganicchemistry.com Oxidation generally involves an increase in the number of bonds to more electronegative elements (like oxygen) or a decrease in the number of bonds to hydrogen. masterorganicchemistry.comucr.edu Conversely, reduction involves a decrease in the number of bonds to more electronegative elements or an increase in the number of bonds to hydrogen. masterorganicchemistry.com

The this compound molecule has several sites that can be subject to oxidation or reduction. The pyridinone ring can be reduced, for example, by catalytic hydrogenation, which would saturate the double bonds. libretexts.org The carbonyl group of the pyridinone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org

Oxidation of the molecule could potentially occur at the phenylamino nitrogen or on the aromatic rings, although this might require specific oxidizing agents to control the selectivity. For instance, the oxidation of similar amine-containing compounds can be achieved using various reagents. mdpi.comnih.gov The specific products of oxidation would depend heavily on the oxidant used and the reaction conditions.

| Reaction Type | Reagent/Conditions | Potential Product |

|---|---|---|

| Reduction of pyridinone ring | Catalytic hydrogenation (e.g., H2/Pd) | 4-(Phenylamino)piperidin-2-one |

| Reduction of carbonyl group | NaBH4 or LiAlH4 | 4-(Phenylamino)-1,2,5,6-tetrahydropyridin-2-ol |

| Oxidation | Specific oxidizing agents | Products may include N-oxides or quinone-type structures, depending on the reagent. |

Applications As Chemical Scaffolds and Probes in Advanced Research

Role as Ligands in Coordination Chemistry and Catalysis

The pyridinone ring, along with the exocyclic phenylamino (B1219803) group, contains multiple nitrogen and oxygen heteroatoms that can act as potential coordination sites for metal ions. While direct studies detailing 4-(phenylamino)pyridin-2(1H)-one as a ligand are not extensively documented, the coordination chemistry of structurally related aminopyridine and pyridinone compounds provides significant insights into its potential.

For instance, 2-(diphenylphosphinoamino)pyridine, which features a similar amino-pyridine linkage, demonstrates versatile coordination behavior, acting as a monodentate, bidentate, or bridging ligand in complexes with palladium, platinum, and gold. researchgate.net This analog prefers to form a stable five-membered chelate ring involving both the pyridine (B92270) nitrogen and the exocyclic amino group. researchgate.net Similarly, the 2-pyridyl group in 2-phenylpyridines is known to facilitate the formation of stable ruthenium-carbon sigma bonds, which directs catalytic aromatic substitution reactions. agosr.com

Metal complexes incorporating diamido pyridine ligands have been shown to be effective catalysts for oxygen atom transfer reactions. rsc.org The specific coordination environment dictates the catalytic activity, suggesting that the precise geometry and electronic properties of the ligand are crucial for performance. rsc.orgscispace.com Given these precedents, the this compound scaffold is a promising candidate for designing novel ligands. The combination of the pyridinone oxygen, the ring nitrogen, and the exocyclic amine nitrogen offers multiple potential binding modes for creating transition metal complexes with tailored catalytic activities. researchgate.netfrontiersin.org

Building Blocks in Organic Synthesis

The pyridinone scaffold is a well-established and valuable building block in medicinal chemistry and organic synthesis due to its chemical stability and the multiple sites available for functionalization. nih.govresearchgate.net Various synthetic strategies have been developed to construct the pyridinone ring, often through cyclocondensation reactions, which allow for the introduction of diverse substituents. researchgate.netnih.gov

The this compound core serves as a key precursor for the synthesis of more complex, biologically active molecules. For example, derivatives of this scaffold are used in the development of compounds with analgesic properties. In one synthetic route, a 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one intermediate was generated via catalytic hydrogenation and utilized for further derivatization to explore structure-activity relationships (SAR) for anti-allodynic effects. mdpi.com

Furthermore, the related phenylamino-pyrimidine (PAP) structure is a critical precursor for synthesizing analogs of the renowned kinase inhibitor Imatinib. An aldehyde-functionalized PAP was synthesized in a three-step sequence and serves as a versatile platform for creating a library of Imatinib analogs bearing pharmacophoric fragments like 1,2,3-triazoles. researchgate.net The ability to readily modify the pyridinone and phenyl rings allows chemists to systematically tune the steric and electronic properties of the molecule to optimize its function for a specific application. nih.govorganic-chemistry.orgnih.gov

Development of Chemical Probes for Biological Systems

The inherent biological activity of the pyridinone scaffold makes it an excellent foundation for developing chemical probes to investigate complex biological systems. By modifying the core structure, researchers can create potent and selective inhibitors, enabling the study of specific enzymes and receptors at a molecular level.

Enzyme Inhibition Mechanisms (e.g., Soluble Epoxide Hydrolase, Protein Kinases)

Derivatives of this compound have been identified as potent inhibitors of several key enzyme families, most notably soluble epoxide hydrolase (sEH) and various protein kinases.

Soluble Epoxide Hydrolase (sEH): sEH is a therapeutic target for managing hypertension and inflammation. In the search for non-urea-based sEH inhibitors with better bioavailability, a series of 4,6-disubstituted pyridin-2(1H)-one derivatives were designed and synthesized. These compounds showed significant inhibitory activity, with the most potent derivative exhibiting 86% inhibition. mdpi.com The pyridinone scaffold effectively mimics the interactions of established urea-based inhibitors within the enzyme's active site. mdpi.com

Protein Kinases: The phenylamino-pyrimidine and related phenylamino-pyridinone structures are classic pharmacophores for kinase inhibition. This scaffold is adept at targeting the ATP-binding site of kinases, a feature exploited in the design of numerous cancer therapeutics. Derivatives have shown potent inhibitory activity against a wide range of kinases, including:

Protein Kinase C (PKC): Phenylamino-pyrimidine derivatives are a novel class of potent and selective PKC inhibitors that are competitive with ATP. researchgate.net

MAPK-interacting kinases (Mnks): A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were discovered as potent Mnk2 inhibitors, which are being explored as a novel anticancer strategy. acs.org

c-Jun N-Terminal Kinase (JNK): Aminopyridopyrimidinone-based compounds, which share structural motifs, were developed as potent and selective JNK inhibitors with high oral bioavailability. nih.gov

Monopolar Spindle 1 (MPS1): Pyrido[3,4-d]pyrimidine inhibitors have been optimized to target the MPS1 kinase, a central component of the spindle assembly checkpoint in mitosis, leading to the discovery of a clinical candidate for cancer treatment. nih.gov

The following table summarizes the inhibitory activities of representative pyridinone and related derivatives against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| 4,6-disubstituted pyridin-2(1H)-ones | Soluble Epoxide Hydrolase (sEH) | Designed as non-urea based inhibitors; most potent compound showed 86% inhibition. mdpi.com |

| N-(3-Nitro-phenyl)-4-(3-pyridyl)-2-pyrimidinamine | Protein Kinase C (PKC-alpha) | IC50 = 0.79 µM; demonstrated competitive kinetics relative to ATP. researchgate.net |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives | Mnk2 | Potent inhibitory activity; promotes apoptosis in acute myeloid leukemia cells. acs.org |

| 2-aminopyridopyrimidinone derivatives | c-Jun N-Terminal Kinase 3 (JNK3) | Optimized lead compound showed an IC50 of 15 nM and high oral bioavailability. nih.gov |

| Pyrido[3,4-d]pyrimidine derivatives | Monopolar Spindle 1 (MPS1) | Led to the discovery of BOS172722, a clinical candidate for cancer therapy. nih.gov |

Molecular Interaction Studies with Biomolecules (e.g., Receptor Binding Modes, Molecular Docking)

Molecular modeling and docking studies have been instrumental in elucidating how this compound derivatives interact with their biological targets. These studies reveal the specific binding modes and key molecular interactions that underpin their inhibitory or agonistic activity.

For sEH inhibitors based on the 4,6-disubstituted pyridin-2(1H)-one scaffold, docking studies showed that the compounds fit effectively into the enzyme's active site. The pyridinone core facilitates crucial hydrogen bonding interactions with key amino acid residues, including Tyr383, Tyr466, and Asp335, which anchors the inhibitor in the binding pocket. mdpi.com

In the context of antiviral research, molecular modeling of 4-cycloalkyloxypyridin-2(1H)-one derivatives targeting the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site revealed that the pyridinone ring is positioned between the Leu100 and Val106 residues. This orientation allows the lactam NH group to form a critical hydrogen bond with the backbone of Lys101, an interaction essential for high antiviral potency. nih.govresearchgate.net

Derivatives of the related pyridazinone scaffold have been developed as agonists for Formyl Peptide Receptors (FPRs), which are involved in modulating immune responses. Docking studies of 2-arylacetamido-4-phenylamino-pyridazinones into the FPR1 binding site showed that the phenylamino moiety is oriented toward a hydrophobic pocket, while other substituents form key interactions that determine agonist activity and receptor subtype selectivity. nih.gov

The table below highlights key molecular interactions identified through docking studies for related scaffolds.

| Compound/Scaffold | Target Biomolecule | Key Interacting Residues | Type of Interaction |

| 4,6-disubstituted pyridin-2(1H)-one | Soluble Epoxide Hydrolase (sEH) | Tyr383, Tyr466, Asp335 | Hydrogen Bonding |

| 4-cycloalkyloxypyridin-2(1H)-one | HIV-1 Reverse Transcriptase | Lys101, Leu100, Val106 | Hydrogen Bonding |

| 2-arylacetamido-4-phenylamino-pyridazinone | Formyl Peptide Receptor 1 (FPR1) | (Hydrophobic Pocket) | Hydrophobic |

Exploration of Molecular Targets at a Fundamental Level

The versatility of the this compound scaffold has enabled the exploration of a diverse array of molecular targets, leading to the development of probes for fundamental biological research and potential therapeutics for a range of diseases. The core structure can be systematically modified to generate libraries of compounds that are screened against different targets to identify novel biological activities. nih.govorganic-chemistry.org

This approach has successfully identified derivatives active against targets beyond kinases and sEH. For example, a series of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones, which incorporate a similar substituted amino-heterocycle motif, were discovered to be highly potent and soluble inhibitors of phosphodiesterase 7 (PDE7). mdpi.com PDE7 is a target for inflammatory diseases and neurological disorders.

Furthermore, pyridazinone derivatives featuring a phenylamino group at the 4-position have been identified as potent, nanomolar agonists of Formyl Peptide Receptors (FPRs), which play a key role in the innate immune system. nih.gov These compounds serve as valuable chemical tools for studying FPR activation and signaling pathways. nih.gov The ability of this general scaffold to interact with such a wide range of targets—from enzymes like kinases and hydrolases to G protein-coupled receptors like FPRs—underscores its value as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net

Applications in Materials Science

While the specific compound this compound is not widely cited in materials science literature, its constituent chemical motifs—pyridines and pyrimidinones—are incorporated into functional polymers to impart specific properties. The hydrogen-bonding capabilities and thermal stability of these heterocyclic rings make them attractive building blocks for advanced materials. rsc.org

For instance, ureidopyrimidone (B8570159) (UPy) moieties, which feature a pyrimidinone ring, are used to functionalize polymers like polyethylene. The UPy groups can form strong, reversible quadruple hydrogen bonds, creating physically crosslinked networks within the polymer. This supramolecular interaction significantly improves the mechanical properties of the material and imparts shape-memory behavior. researchgate.net This highlights how the hydrogen-bonding donor and acceptor sites on a pyridinone-like ring can be used to control the macroscopic properties of a material.

Additionally, pyridine rings are incorporated into the backbones of polymers like sulfonated polyimides to create materials for proton exchange membranes (PEMs). In these systems, an acid-base interaction can occur between the sulfonic acid groups and the basic pyridine nitrogen atoms, forming ionic crosslinks. This enhances the dimensional stability of the membrane in water, a critical property for fuel cell applications. 20.210.105 These examples demonstrate the potential utility of the functional groups present in this compound for designing novel polymers and functional materials. mdpi.com

Optoelectronic Properties and Functional Materials

Derivatives incorporating the phenylamino-pyridine core structure are recognized for their versatile optoelectronic properties, making them valuable for applications in materials science. nih.gov The inherent electron-donating and transporting capabilities of the triphenylamine (B166846) structure, a related scaffold, combined with the electron-accepting nature of the pyridine ring, creates a powerful donor-acceptor system. ccsenet.org This architecture is fundamental to achieving desirable photophysical behaviors, including strong fluorescence and charge-transfer characteristics. ccsenet.org

Research into conjugated pyridine-(N-diphenylamino) acrylonitrile (B1666552) derivatives, which share key structural motifs, reveals that these molecules are highly fluorescent in both solution and solid states. ccsenet.org They typically exhibit two main absorption maxima, one around 296-300 nm and another, more prominent one between 403-428 nm. ccsenet.org The fluorescence emission for these compounds is often observed in the green part of the spectrum, with emission maxima in the range of 521-530 nm in chloroform (B151607) and 506-542 nm in the solid state. ccsenet.org The fluorescence quantum yields for these materials in powder form have been recorded in the range of 0.07 to 0.11, indicating their potential for use in solid-state lighting and display technologies. ccsenet.org

The electronic properties of these scaffolds can be precisely tuned by modifying the substituents on the aromatic rings. Studies on analogous 2-N-phenylamino-methyl-nitro-pyridine isomers have shown that even slight changes in the position of a methyl group can significantly modulate the compound's structural and photophysical behavior. nih.gov This principle of "amino conjugation effect" allows for the strategic design of molecules with tailored absorption and emission spectra. ccsenet.org For instance, the introduction of N-phenyl substituents can lead to a more planar ground-state geometry, a red shift in absorption and fluorescence, and a larger charge-transfer character in the excited state. ccsenet.org

Table 1: Photophysical Properties of Selected Phenylamino-Pyridine Analogs

| Compound Class | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Key Features |

|---|---|---|---|---|

| Pyridine-(N-diphenylamino) Acrylonitrile Derivatives | ~296-300 and ~403-428 (in solution) ccsenet.org | 521-530 (in solution), 506-542 (solid state) ccsenet.org | 0.07-0.11 (powder) ccsenet.org | Strong fluorescence in both solution and solid state. ccsenet.org |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | ~270 nih.gov | ~480 nih.gov | 0.31-0.44 nih.gov | Quantum yield is sensitive to N-substituent (benzyl, cyclohexyl, etc.). nih.gov |

| 2-N-Phenylamino-methyl-nitro-pyridine Isomers | Not specified | Not specified | Not specified | Photophysical properties are modulated by the position of methyl substituents. nih.gov |

Dye Chemistry and Polymer Integration

The vibrant color and tunable optical properties of phenylamino-pyridine derivatives make them excellent candidates for use as dyes. nih.gov The pyridine ring itself is a known chromophore that can produce a color-deepening effect and enhance sublimation fastness when incorporated into disperse dyes for synthetic fibers. nih.gov Pyridine is a widely used solvent and intermediate in the manufacturing of dyes and rubber. researchgate.net

Recent advancements have seen pyridine derivatives integrated into functional polymers to create "smart materials." For example, new derivatives of 2-N-phenylamino-3-nitro-6-methylpyridine have been successfully incorporated into chitosan-based polymers to develop films for smart packaging. These dyes exhibit excellent color intensity and stability within the polymer matrix. Their good solubility in the chitosan (B1678972) gel facilitates an efficient and economical coloring process, which is highly valuable for industrial applications.

The integration of these scaffolds into polymers extends beyond simple coloring. Pyridine-based conjugated polymers, such as poly(p-pyridyl vinylene) (PPyV), are being investigated for their potential in polymer light-emitting devices (LEDs). ccsenet.org Furthermore, aminopyridine moieties can be chemically grafted onto polymer backbones. For instance, pyridine-styrene copolymers have been synthesized via the Hantzsch reaction, resulting in polymers with enhanced thermal stability and strong blue fluorescence, making them suitable for various applications. mdpi.com Another approach involves the synthesis of molecularly imprinted polymers (MIPs) based on magnetic chitosan for the selective removal of aminopyridines from water, highlighting the role of these structures in environmental applications. mdpi.com The pyridine unit can also act as a nucleophilic catalyst to induce S-S metathesis on polymer surfaces, enabling polymer repair, adhesion, and recycling at room temperature. nih.gov

Table 2: Applications of Phenylamino-Pyridine Scaffolds in Dye and Polymer Chemistry

| Application Area | Derivative/Scaffold | Polymer Matrix/System | Key Findings |

|---|---|---|---|

| Smart Materials | 2-N-phenylamino-3-nitro-6-methylpyridine | Chitosan-based films | Excellent color intensity and stability; suitable for smart packaging. |

| Polymer LEDs | Pyridine-based conjugated polymers (e.g., PPyV) | N/A | Pyridine moiety acts as an efficient electron transport layer. ccsenet.org |

| Functional Copolymers | Pyridine-styrene derivatives | Acrylic acid-styrene copolymer | Grafted polymers exhibit strong blue fluorescence (λem = 510 nm) and enhanced thermal stability. mdpi.com |

| Environmental Remediation | 2-Aminopyridine (B139424) | Magnetic molecularly imprinted polymers (chitosan-based) | High and selective adsorption capacity for removing aminopyridine from water. mdpi.com |

| Polymer Repair | Pyridine | Polysulfide polymers | Acts as a catalyst for S-S metathesis, enabling polymer adhesion and recycling. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of 4-(phenylamino)pyridin-2(1H)-one derivatives are significantly influenced by the nature and position of substituents on both the phenyl and pyridinone rings. The electronic effects of these substituents can be quantified using Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing power of a group. science.govcsbsju.edu Electron-withdrawing groups (EWGs) generally increase the acidity of a nearby proton and can influence reaction rates, while electron-donating groups (EDGs) have the opposite effect. csbsju.edu

The reactivity of the 4-dehydropyridinium cation, a related structure, has been shown to be dependent on the electron affinity of the radical, with nonradical reactions being observed for derivatives with relatively high electron affinities. researchgate.net In the case of 3,5-disubstituted pyridin-2(1H)-one derivatives, substitutions at the 5-position have been shown to modulate biological activity, though a direct correlation with the inhibitory potencies against a specific protein kinase was not observed, suggesting a complex interplay of factors beyond simple electronic effects. researchgate.net

The following table provides Hammett constants for a variety of substituents, illustrating their electronic influence which can be extrapolated to the this compound system. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. csbsju.edu

Interactive Table of Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH2 | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH3 | 0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

| -CF3 | 0.43 | 0.54 |

Conformational Analysis and its Influence on Molecular Recognition

Conformational analysis of this compound derivatives is crucial for understanding how these molecules interact with biological targets or other molecules. The three-dimensional shape, determined by the rotation around single bonds, dictates the molecule's ability to fit into binding sites and engage in specific non-covalent interactions. acs.org

The relative orientation of the phenyl and pyridinone rings is a key conformational feature. In a related compound, 5-oxo-7-phenyl-2-(phenylamino)-1H- researchgate.netdntb.gov.uabohrium.comtriazolo[1,5-a]pyridine-6,8-dicarbonitrile, the triazolopyridine ring system is nearly planar and forms dihedral angles of 16.33° and 46.80° with the phenylamino (B1219803) and phenyl rings, respectively. nih.gov Similarly, in isomers of 2-N-phenylamino-methyl-nitro-pyridine, the dihedral angle between the pyridine (B92270) and phenyl rings is a critical parameter, with values of 6.20° and 2.90° observed in the crystal structures of the 4-methyl and 6-methyl isomers, respectively. mdpi.com These small dihedral angles suggest a tendency towards planarity, which can be influenced by intramolecular hydrogen bonding and crystal packing forces.

In a study of 4-(phenylamino)pent-3-en-2-one (B1147158) derivatives, the dihedral angle between the phenyl ring and the enaminone moiety was found to be a significant factor, with calculated values ranging from approximately 42° to 90°, indicating that substituents on the phenyl ring can induce significant conformational changes. ruc.dk For 4-(o-, m-, p-methoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives, the methoxyphenylamine residue adopts a synperiplanar disposition with respect to the thiazolone system. bohrium.com

The conformation of a molecule directly impacts its ability to engage in molecular recognition. The "induced fit" and "conformational selection" models describe how proteins and ligands adapt their conformations upon binding. researchgate.net The flexibility of a molecule, allowing it to adopt different conformations, can be advantageous for binding to various targets.

The table below presents dihedral angle data from related structures, which can provide insight into the likely conformational preferences of this compound derivatives.

Interactive Table of Dihedral Angles in Related Compounds

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 5-oxo-7-phenyl-2-(phenylamino)-1H- researchgate.netdntb.gov.uabohrium.comtriazolo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.netdntb.gov.uabohrium.comtriazolo[1,5-a]pyridine | Phenylamino | 16.33 | nih.gov |

| 5-oxo-7-phenyl-2-(phenylamino)-1H- researchgate.netdntb.gov.uabohrium.comtriazolo[1,5-a]pyridine-6,8-dicarbonitrile | researchgate.netdntb.gov.uabohrium.comtriazolo[1,5-a]pyridine | Phenyl | 46.80 | nih.gov |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Pyridine | Phenyl | 6.20 | mdpi.com |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Pyridine | Phenyl | 2.90 | mdpi.com |

| (E)-2-[1-hydroxy-2-(pyridin-2-yl)ethyl]-4-[2-(4-methoxyphenyl)diazen-1-yl]phenol | Benzene | Pyridine | 31.43 | nih.gov |

| (E)-2-[1-hydroxy-2-(pyridin-2-yl)ethyl]-4-[2-(4-methoxyphenyl)diazen-1-yl]phenol | Benzene | 4-methoxyphenyl | 4.73 | nih.gov |

Isomeric and Regioisomeric Investigations

The synthesis of this compound and its derivatives can lead to the formation of various isomers, including constitutional isomers and regioisomers. youtube.com Investigating these isomers is essential for understanding their distinct properties and for developing selective synthetic routes.

Regioselective synthesis, which aims to control the position of substituent introduction, is a key challenge in the chemistry of pyridines and related heterocycles. nih.gov For example, the synthesis of cycloalkane-fused pyrazolo[4,3-e]pyridines and bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) highlights the importance of controlling the regiochemical outcome of the reactions. researchgate.netdntb.gov.ua Similarly, the synthesis of tetra-substituted phenylaminopyrazole derivatives can yield a mixture of regioisomers that require separation and characterization. mdpi.com

The synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and substituted anilines demonstrates a common strategy for introducing the phenylamino group, where the regioselectivity is dictated by the starting material. researchgate.net In the synthesis of β-aminoalcohols from oxiranes and amines, sulfated zirconia has been used as a catalyst to achieve regioselectivity. mdpi.com

The characterization of isomers is typically achieved using a combination of spectroscopic techniques, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry, as well as X-ray crystallography. For example, in the study of 2-N-phenylamino-methyl-nitro-pyridine isomers, X-ray diffraction was used to definitively determine the positions of the methyl and nitro groups on the pyridine ring. mdpi.com A comparison of the reactivity of four isomers of HOAt (1-hydroxy-7-azabenzotriazole) in peptide coupling reactions revealed that the 7-isomer has unique properties in promoting selectivity and maintaining stereochemical integrity. nih.gov

The following table summarizes information on different isomers and regioisomers from related synthetic studies.

Interactive Table of Isomeric and Regioisomeric Products

| Reaction | Products | Key Findings | Reference |

|---|---|---|---|

| Fusion of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with substituted anilines | Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylates | Efficient synthesis of the target regioisomer. | researchgate.net |

| Reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins | Cycloalkane-fused pyrazolo[4,3-e]pyridines | Regioselective tandem reaction. | researchgate.net |

| Reaction of BVI with methylhydrazine | Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (8a) and another regioisomer (8b) | Formation of two regioisomers requiring chromatographic separation. | mdpi.com |

| Synthesis of 2-N-phenylamino-methyl-nitro-pyridines | 2-N-phenylamino-4-methyl-3-nitro-pyridine and 2-N-phenylamino-6-methyl-3-nitro-pyridine | Successful synthesis and characterization of two distinct regioisomers. | mdpi.com |

| Synthesis of HOAt isomers | 5-HOAt, 6-HOAt, 4-HOAt, 7-HOAt | The 7-isomer showed unique reactivity in peptide coupling. | nih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex 4-(Phenylamino)pyridin-2(1H)-one Architectures

The development of novel synthetic methodologies is crucial for expanding the chemical space around the this compound core. Future research will likely concentrate on creating more complex and diverse molecular architectures with enhanced precision and efficiency.

Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic tools that combine three or more starting materials in a single step, offering rapid access to complex molecules. researchgate.netjsynthchem.com The application of MCRs for synthesizing polysubstituted pyridines is an active area of research. jsynthchem.com Future strategies will likely adapt these one-pot reactions to generate intricate this compound derivatives, significantly reducing synthesis time and resource consumption. For instance, a four-component reaction using an aromatic aldehyde, malononitrile (B47326), an active methylene (B1212753) compound, and an aniline (B41778) derivative in the presence of a suitable catalyst could provide a direct route to highly functionalized pyridones. jsynthchem.com